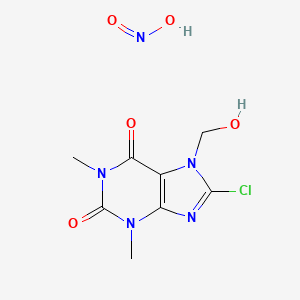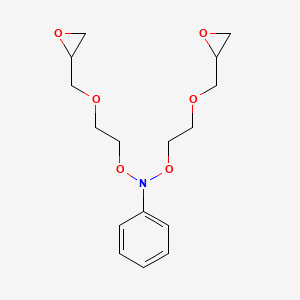
N,N-Bis(2-(2,3-epoxypropoxy)ethoxy)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Bis(2-(2,3-epoxypropoxy)ethoxy)aniline is a chemical compound with the molecular formula C15H19NO4. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of epoxy groups, which contribute to its reactivity and versatility in different chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Bis(2-(2,3-epoxypropoxy)ethoxy)aniline typically involves the reaction of aniline with epichlorohydrin in the presence of a base, such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which is then further reacted with ethylene glycol to yield the final product .
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large-scale reactors under controlled conditions. The process involves the use of high-purity reagents and catalysts to ensure the efficient and consistent production of the compound .
Chemical Reactions Analysis
Types of Reactions
N,N-Bis(2-(2,3-epoxypropoxy)ethoxy)aniline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The epoxy groups in the compound can participate in substitution reactions with nucleophiles.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under mild to moderate conditions, with temperatures ranging from room temperature to 100°C .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions yield oxides, while substitution reactions produce various substituted derivatives .
Scientific Research Applications
N,N-Bis(2-(2,3-epoxypropoxy)ethoxy)aniline has a wide range of scientific research applications, including:
Chemistry: It is used as a cross-linking agent in the synthesis of polymers and resins.
Biology: The compound is employed in the study of enzyme-catalyzed reactions and protein modifications.
Medicine: It is investigated for its potential use in drug delivery systems and as a component in biomedical devices.
Industry: The compound is utilized in the production of adhesives, coatings, and composite materials.
Mechanism of Action
The mechanism of action of N,N-Bis(2-(2,3-epoxypropoxy)ethoxy)aniline involves the interaction of its epoxy groups with various molecular targets. The epoxy groups can form covalent bonds with nucleophilic sites on proteins, enzymes, and other biomolecules, leading to modifications in their structure and function. This reactivity is exploited in applications such as cross-linking, polymerization, and enzyme inhibition .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to N,N-Bis(2-(2,3-epoxypropoxy)ethoxy)aniline include:
- Aniline, p-(2,3-epoxypropoxy)-N,N-bis(2,3-epoxypropyl)
- p-Aminophenol triglycidyl ether
- N,N,O-Tris(2,3-epoxypropyl)-p-aminophenol
Uniqueness
This compound is unique due to its specific molecular structure, which provides a balance of reactivity and stability. The presence of multiple epoxy groups enhances its versatility in various chemical reactions and applications, making it a valuable compound in both research and industrial settings .
Properties
CAS No. |
63951-08-6 |
|---|---|
Molecular Formula |
C16H23NO6 |
Molecular Weight |
325.36 g/mol |
IUPAC Name |
N,N-bis[2-(oxiran-2-ylmethoxy)ethoxy]aniline |
InChI |
InChI=1S/C16H23NO6/c1-2-4-14(5-3-1)17(22-8-6-18-10-15-12-20-15)23-9-7-19-11-16-13-21-16/h1-5,15-16H,6-13H2 |
InChI Key |
XCBLHARHDZIEJQ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(O1)COCCON(C2=CC=CC=C2)OCCOCC3CO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![copper;[(1R,2R)-2-azanidylcyclohexyl]azanide;bromide](/img/structure/B13782285.png)

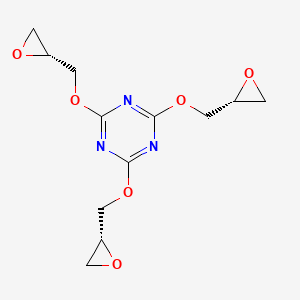
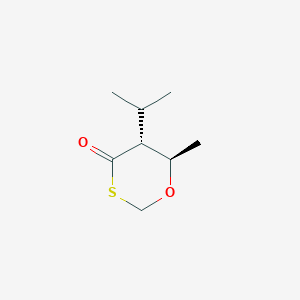
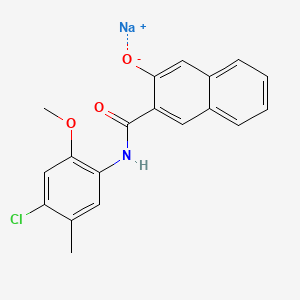
![4-Methyl-4-[4-(propan-2-yl)cyclohexyl]pentan-2-yl acetate](/img/structure/B13782298.png)
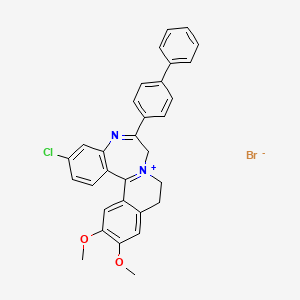
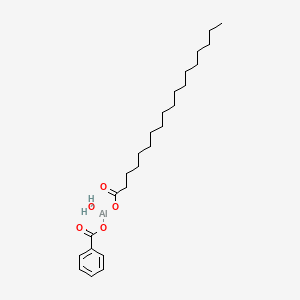

![4,9-Dimethoxy-7-(2-phenylethenyl)-5H-furo[3,2-g][1]benzopyran-5-one](/img/structure/B13782330.png)
![[2-Methylpropoxy(2-methylpropylperoxy)phosphinothioyl] bis(2-methylpropyl) phosphate](/img/structure/B13782334.png)
